Isoaltolactona

Descripción general

Descripción

Synthesis Analysis

The synthesis of Isoaltholactone has been achieved through various methods, emphasizing the importance of stereochemistry in its formation. One approach involves a gold-catalyzed cyclization of a monoallylic diol to form the tetrahydrofuranyl ring, where the stereochemical outcome is dictated by the diol substrate's stereochemistry (Unsworth et al., 2011). Another efficient synthesis starts from D-mannose and involves intramolecular tetrahydrofuran cyclization and acetonide deprotection-lactonization (Liu et al., 2013).

Molecular Structure Analysis

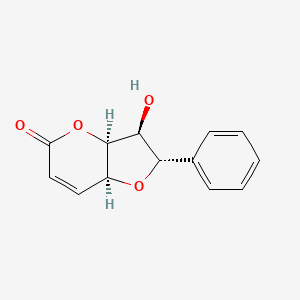

The molecular structure of Isoaltholactone is characterized by its α,β-unsaturated δ-lactone framework. This structure is achieved through stereoselective transformations, including a Sharpless kinetic resolution and a diastereoselective epoxidation followed by a key intramolecular cyclization (Peng et al., 2002).

Chemical Reactions and Properties

Isoaltholactone's reactivity is highlighted by the synthesis of its analogs, such as the fluorine-containing 5-trifluoromethylisoaltholactone. This synthesis involves key steps like nucleophilic trifluoromethylation and Homer-Wadsworth-Emmons olefination (Chen et al., 2013).

Aplicaciones Científicas De Investigación

Química Medicinal y Farmacología

Se ha identificado que la isoaltolactona posee importantes efectos farmacológicos, entre ellos, actividades antiinflamatorias, antioxidantes, antitumorales y neuroprotectoras {svg_1}. Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades inflamatorias, trastornos neurodegenerativos, lesión pulmonar aguda y diversos tipos de cáncer, como el cáncer de esófago, pulmón, mama y páncreas {svg_2}. La capacidad del compuesto para estimular la producción de especies reactivas de oxígeno (ROS) a altas dosis y activar la vía de señalización Nrf2 a concentraciones fisiológicas sugiere un doble papel como prooxidante y antioxidante {svg_3}.

Química Orgánica Sintética

El compuesto se ha sintetizado eficientemente a partir de carbohidratos fácilmente disponibles como la D-manosa, involucrando pasos clave como la ciclización intramolecular de tetrahidrofurano y la desprotección-lactonización de acetonido en una sola etapa {svg_4}. Esta síntesis es valiosa para los investigadores en química orgánica, ya que proporciona un método para producir this compound y sus derivados para su posterior estudio y aplicación.

Química Agrícola

Si bien los estudios específicos sobre el uso de la this compound en la agricultura son limitados, los compuestos relacionados han demostrado ser prometedores como agentes bioactivos contra plagas y enfermedades. Las propiedades antifúngicas de la this compound podrían aprovecharse potencialmente para desarrollar nuevos fungicidas agrícolas o tratamientos del suelo para proteger los cultivos {svg_5}.

Industria Cosmética

La this compound puede tener aplicaciones en la industria cosmética, particularmente en el desarrollo de biocosméticos. Sus propiedades antioxidantes y antiinflamatorias la convierten en una candidata para productos para el cuidado de la piel destinados a reducir el estrés oxidativo y la inflamación {svg_6}. El impulso por los ingredientes naturales en los cosméticos podría hacer que la this compound se utilice más ampliamente.

Ciencias Ambientales

En las ciencias ambientales, las actividades biológicas de la this compound, en particular sus propiedades antibacterianas, podrían explorarse para aplicaciones de limpieza ambiental y tratamiento de residuos. Su eficacia contra diversas bacterias sugiere un posible uso en sistemas de purificación de agua o procesos de biorremediación {svg_7}.

Biotecnología

Las diversas actividades biológicas de la this compound la convierten en un compuesto de interés en aplicaciones biotecnológicas. Podría utilizarse en el desarrollo de biosensores o como sonda biológica para estudiar procesos celulares debido a su reactividad y las distintas respuestas biológicas que provoca {svg_8}.

Safety and Hazards

Isoaltholactone is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention is required .

Relevant Papers The main papers analyzed for this response are “Total synthesis of (−)-isoaltholactone” published in Science China Chemistry and the Material Safety Data Sheet for Isoaltholactone .

Mecanismo De Acción

Target of Action

Isoaltholactone is a styryllactone, a diverse group of secondary metabolites found in Goniothalamus species . These compounds have been found to possess significant biological activity, including antitumor, antifungal, and antibacterial properties . .

Mode of Action

It is known that Isoaltholactone and its stereoisomer, Altholactone, consist of a similar 5-oxygenated-5,6-dihydro-2H-pyran-2-one structural skeleton and a richly substituted tetrahydrofuran framework bearing four consecutive stereogenic centers These structural features may contribute to their biological activity

Biochemical Pathways

Given its reported antitumor, antifungal, and antibacterial properties , it is likely that Isoaltholactone interacts with multiple biochemical pathways

Result of Action

Isoaltholactone has been found to display important biological activities, including antitumor, antifungal, and antibacterial properties . These effects suggest that Isoaltholactone may induce cellular changes that inhibit the growth of tumors, fungi, and bacteria.

Análisis Bioquímico

Biochemical Properties

Isoaltholactone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism and signaling pathways. For instance, isoaltholactone interacts with topoisomerase II, an enzyme critical for DNA replication and cell division, leading to the inhibition of its activity . Additionally, isoaltholactone has been found to bind to tubulin, a protein essential for microtubule formation, thereby disrupting the microtubule network and inhibiting cell proliferation .

Cellular Effects

Isoaltholactone exerts significant effects on various types of cells and cellular processes. In cancer cells, isoaltholactone induces apoptosis through the activation of caspases and the mitochondrial pathway . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cell survival . Furthermore, isoaltholactone influences cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation, thereby reducing the energy supply to rapidly proliferating cells .

Molecular Mechanism

The molecular mechanism of isoaltholactone involves several key interactions at the molecular level. Isoaltholactone binds to the ATP-binding site of topoisomerase II, preventing the enzyme from catalyzing the cleavage and re-ligation of DNA strands . This binding interaction leads to the accumulation of DNA breaks and ultimately triggers cell death. Additionally, isoaltholactone interacts with the colchicine-binding site on tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle . These molecular interactions contribute to the compound’s antitumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoaltholactone have been observed to change over time. Isoaltholactone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures . Long-term studies have shown that isoaltholactone maintains its biological activity for extended periods, although its potency may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that isoaltholactone exerts sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of isoaltholactone vary with different dosages in animal models. At low doses, isoaltholactone exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, isoaltholactone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing adverse effects . These findings highlight the importance of optimizing the dosage of isoaltholactone for therapeutic applications.

Metabolic Pathways

Isoaltholactone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit the activity of hexokinase, an enzyme involved in glycolysis, leading to reduced glucose metabolism . Isoaltholactone also affects the pentose phosphate pathway by inhibiting glucose-6-phosphate dehydrogenase, resulting in decreased production of NADPH and ribose-5-phosphate . These metabolic effects contribute to the compound’s ability to disrupt cellular energy production and promote cell death.

Transport and Distribution

Isoaltholactone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, such as P-glycoprotein, which facilitates its efflux from cells . Isoaltholactone accumulates in specific cellular compartments, including the cytoplasm and mitochondria, where it exerts its biological effects . The compound’s distribution within tissues is influenced by its lipophilicity and affinity for cellular membranes .

Subcellular Localization

Isoaltholactone exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and apoptosis . Isoaltholactone’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular distribution is essential for its ability to modulate cellular processes and induce cell death.

Propiedades

IUPAC Name |

(2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-XYJRDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isoaltholactone and where is it found?

A1: Isoaltholactone is a naturally occurring styryllactone compound found in various species of the Goniothalamus plant, which belongs to the Annonaceae family. [, , , , , , ] These plants are known for their diverse array of bioactive compounds.

Q2: What is the chemical structure of Isoaltholactone?

A2: Isoaltholactone consists of a tetrahydrofuran ring fused to a dihydro-α-pyrone unit, with a styryl group attached to the pyrone ring. [, ] It possesses four chiral centers, contributing to its stereochemical complexity.

Q3: Can you provide the molecular formula and weight of Isoaltholactone?

A3: The molecular formula of Isoaltholactone is C14H16O3, and its molecular weight is 232.27 g/mol. []

Q4: Has Isoaltholactone been chemically synthesized?

A4: Yes, several research groups have achieved the total synthesis of Isoaltholactone. Notably, these syntheses have been accomplished in both racemic and enantioselective manners, providing access to both enantiomers of the natural product. Various starting materials and synthetic strategies have been employed, highlighting the versatility of organic synthesis in accessing complex natural products. [, , , , , , , ]

Q5: What are some of the key reactions employed in the synthesis of Isoaltholactone?

A5: The synthesis of Isoaltholactone and its analogs has showcased the utility of several key reactions in organic chemistry. These include:

- Sharpless Kinetic Resolution: This method has been crucial in establishing the desired stereochemistry of intermediates leading to Isoaltholactone. [, ]

- Heck-Matsuda Reaction: This palladium-catalyzed coupling reaction has been employed to introduce the aryl substituent onto the lactone ring system. [, , ]

- Gold-Catalyzed Cyclization: This reaction has been strategically used to construct the tetrahydrofuran ring of Isoaltholactone from a suitable precursor. [, ]

Q6: What biological activities have been reported for Isoaltholactone?

A6: Isoaltholactone has shown promising biological activities, including:

- Antitumor Activity: It has demonstrated cytotoxic activity against various human cancer cell lines in vitro. [, , , ]

- Antimicrobial Activity: Isoaltholactone exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. []

- Inhibition of Platelet-Activating Factor (PAF) Receptor Binding: Isoaltholactone has been shown to inhibit PAF receptor binding, suggesting potential anti-inflammatory properties. []

Q7: Are there any studies on the structure-activity relationship (SAR) of Isoaltholactone?

A7: Yes, researchers have investigated the SAR of Isoaltholactone and its analogs. For example, the presence and stereochemistry of the hydroxyl group at the C-3 position have been shown to significantly influence the biological activity. [, ] Further SAR studies are crucial for optimizing the potency and selectivity of Isoaltholactone analogs for specific therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (E)-3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enoate](/img/no-structure.png)